molecular formula C10H10FNO4S B14342553 Ethyl fluoro(nitro)(phenylsulfanyl)acetate CAS No. 103217-99-8

Ethyl fluoro(nitro)(phenylsulfanyl)acetate

Cat. No.: B14342553
CAS No.: 103217-99-8
M. Wt: 259.26 g/mol
InChI Key: UIOKMOVQPBEZGU-UHFFFAOYSA-N
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Description

Ethyl fluoro(nitro)(phenylsulfanyl)acetate is an organic compound with the molecular formula C10H10FNO4S This compound features a complex structure that includes a fluoro, nitro, and phenylsulfanyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl fluoro(nitro)(phenylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethyl acetate derivative. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl fluoro(nitro)(phenylsulfanyl)acetate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like acetonitrile (CH3CN) are typical.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl fluoro(nitro)(phenylsulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl fluoro(nitro)(phenylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes or proteins. The fluoro group can enhance the compound’s binding affinity to certain biological targets due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

    Ethyl fluoroacetate: Similar in structure but lacks the nitro and phenylsulfanyl groups.

    Ethyl nitroacetate: Contains a nitro group but lacks the fluoro and phenylsulfanyl groups.

    Phenylsulfanylacetate: Contains the phenylsulfanyl group but lacks the fluoro and nitro groups.

Uniqueness: Ethyl fluoro(nitro)(phenylsulfanyl)acetate is unique due to the combination of fluoro, nitro, and phenylsulfanyl groups in a single molecule. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

103217-99-8

Molecular Formula

C10H10FNO4S

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-fluoro-2-nitro-2-phenylsulfanylacetate

InChI

InChI=1S/C10H10FNO4S/c1-2-16-9(13)10(11,12(14)15)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UIOKMOVQPBEZGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])(F)SC1=CC=CC=C1

Origin of Product

United States

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